

Application Notes and Protocols for Atomic Layer Deposition of Tungsten Nitride Films

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten nitride (WN) thin films are of significant interest in a variety of advanced technological applications, primarily due to their excellent properties such as high thermal stability, low electrical resistivity, and effectiveness as a diffusion barrier.[1][2] Atomic Layer Deposition (ALD) has emerged as a superior technique for depositing these films, offering precise thickness control at the atomic level, exceptional conformality on high-aspect-ratio structures, and excellent uniformity over large areas.[3][4][5] These characteristics are critical for applications in microelectronics, such as diffusion barriers for copper interconnects, and potentially in the coating of medical devices and drug delivery systems where uniform, biocompatible, and inert barriers are required.[6][7][8]

This document provides detailed application notes and experimental protocols for the ALD of **tungsten nitride** films using both metalorganic and halide-based precursors.

Precursor Chemistries for Tungsten Nitride ALD

The selection of precursors is a critical step in any ALD process, as it dictates the deposition temperature, growth rate, film purity, and overall film properties. Two primary classes of tungsten precursors have been extensively studied for WN ALD: metalorganic and halidebased compounds.



- Metalorganic Precursors: These precursors, such as bis(tert-butylimido)bis(dimethylamido)tungsten(VI) ((tBuN)2(Me2N)2W) and hexakis(dimethylamido)ditungsten (W2(NMe2)6), offer the advantage of being fluorine-free.
 [7][9] This eliminates the risk of fluorine contamination and potential etching of the substrate or underlying layers, which can be a concern with halide precursors.[10] Metalorganic ALD of WN is typically performed at lower temperatures.[7][9]
- Halide-Based Precursors: Tungsten hexafluoride (WF6) is the most common halide precursor for tungsten-based ALD.[3][11] It is highly volatile, which is advantageous for precursor delivery. However, the use of WF6 can lead to the formation of corrosive byproducts like hydrogen fluoride (HF) when ammonia (NH3) is used as the nitrogen source.
 [10] Plasma enhancement is often employed in WF6-based processes to lower the deposition temperature and improve film properties.[6][12]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the ALD of **tungsten nitride** films, providing a comparative overview of different process parameters and the resulting film properties.

Metalorganic ALD of Tungsten Nitride



Precursor s	Depositio n Temp. (°C)	Growth Rate (Å/cycle)	Film Composit ion	Resistivit y (μΩ·cm)	Surface Roughne ss (RMS, nm)	Referenc e
W2(NMe2) 6 + NH3	150	0.57	W1.0N0.82 C0.13O0.2 6H0.33	-	0.9	[13][14]
W2(NMe2) 6 + NH3	180	0.74 - 0.81	W1.0N0.74 C0.20O0.3 3H0.28	810 - 4600	0.8	[13][14]
W2(NMe2) 6 + NH3	210	0.74 - 0.81	W1.0N0.82 C0.33O0.1 8H0.23	810 - 4600	0.7	[13][14]
(tBuN)2(M e2N)2W + NH3	250 - 350	~1.0	WN	-	-	[7]
W(CO) (CH3CH2C ≡CCH2CH 3)3 + NH3 plasma	250	0.45	WNx	-	-	[7]

Halide-Based and Plasma-Enhanced ALD of Tungsten Nitride



Precursor s	Depositio n Temp. (°C)	Growth Rate (Å/cycle)	Film Stoichio metry (W:N)	Resistivit y (μΩ·cm)	Key Features	Referenc e
WF6 + NH3	327 - 527	2.55	W2N	~4500	Thermal ALD	[3]
WF6 + NH3 pulse plasma	350	~2.2	Uniform N distribution	-	Plasma- Enhanced ALD (PEALD)	[6][12]
(BTBMW) + NH3 plasma	325 - 400	0.44 - 0.65	0.95:1 to 1.13:1	Similar to H2/N2 plasma films	PEALD, low carbon	[15]
(BTBMW) + H2/N2 plasma	175	0.44 - 0.65	1.77:1 to 1.90:1	Lower with higher W content	PEALD, higher W content	[15]
WF6 + N2 + CH4 (PPALD)	-	-	W-C-N	~300	Pulse Plasma Assisted ALD	[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the atomic layer deposition of **tungsten nitride** films.

Protocol 1: ALD of WN using W2(NMe2)6 and NH3

1. Substrate Preparation: a. Use silicon wafers with a native oxide layer or other substrates as required. b. Clean the substrates ultrasonically in acetone, followed by isopropanol, each for 10 minutes. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Immediately load the substrates into the ALD reactor to minimize atmospheric exposure.



- 2. ALD Process Parameters: a. Precursors: i. Tungsten Precursor: W2(NMe2)6 (held at a temperature to ensure adequate vapor pressure). ii. Nitrogen Precursor: NH3 (99.999% purity). b. Deposition Temperature: Set the substrate temperature within the ALD window of 180-210 °C.[9][10] c. ALD Cycle Sequence (with suggested timings): i. W2(NMe2)6 Pulse: Introduce W2(NMe2)6 vapor into the reactor for 2.0 seconds to allow for self-limiting adsorption on the substrate surface.[13] ii. Purge 1: Purge the reactor with an inert gas (e.g., high-purity nitrogen or argon) for 5.0 seconds to remove any unreacted precursor and byproducts from the gas phase. iii. NH3 Pulse: Introduce NH3 gas into the reactor for 3.0 seconds to react with the adsorbed tungsten precursor layer. iv. Purge 2: Purge the reactor with the inert gas for 5.0 seconds to remove unreacted NH3 and reaction byproducts. d. Number of Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly dependent on the number of cycles.[13]
- 3. Post-Deposition Handling: a. For applications sensitive to atmospheric oxidation, consider depositing a protective capping layer, such as AIN, in-situ before removing the sample from the reactor.[10][13] An AIN layer can be deposited using trimethylaluminum and ammonia at 350°C. [10] b. Cool the samples to room temperature under an inert atmosphere before removal.

Protocol 2: Plasma-Enhanced ALD of WN using WF6 and NH3

- 1. Substrate Preparation: a. Follow the same substrate preparation steps as in Protocol 1.
- 2. PEALD Process Parameters: a. Precursors: i. Tungsten Precursor: WF6 (gas). ii. Nitrogen Precursor: NH3 (gas). b. Deposition Temperature: Set the substrate temperature to 350 °C.[6] c. PEALD Cycle Sequence (with suggested timings): i. NH3 Pulse with Plasma: Introduce NH3 gas into the reactor and apply a pulsed RF power to generate NH3 plasma. This step modifies the substrate surface to facilitate uniform WN growth.[6][12] Pulse duration can be in the range of a few seconds. ii. Purge 1: Purge the reactor with an inert gas. iii. WF6 Pulse: Introduce WF6 gas into the reactor to react with the plasma-treated surface. iv. Purge 2: Purge the reactor with the inert gas. d. Number of Cycles: Repeat the PEALD cycle to achieve the desired film thickness. A deposition rate of approximately 2.2 Å/cycle can be expected at 350 °C.[6]
- 3. Post-Deposition Handling: a. Cool the samples to room temperature under an inert atmosphere before removal.



Characterization of Tungsten Nitride Films

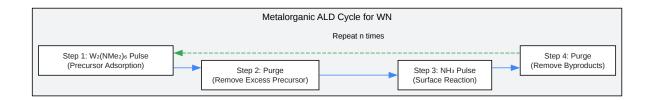
A comprehensive characterization of the deposited WN films is crucial to ensure they meet the requirements of the intended application.

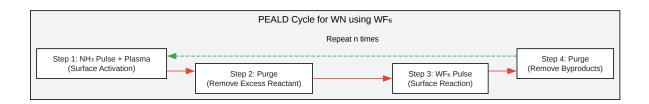
- 1. Thickness and Growth Rate:
- Technique: Spectroscopic Ellipsometry.
- Protocol: Perform in-situ or ex-situ measurements to determine the film thickness. The
 growth rate (in Å/cycle) can be calculated by dividing the total film thickness by the number
 of ALD cycles.
- 2. Film Composition and Purity:
- Technique: X-ray Photoelectron Spectroscopy (XPS).[17]
- Protocol: Use XPS to determine the elemental composition (W, N, C, O) and chemical bonding states. Depth profiling can be used to assess the uniformity of composition throughout the film.
- 3. Crystallinity and Phase:
- Technique: X-ray Diffraction (XRD).[17]
- Protocol: Perform XRD scans to determine the crystalline structure of the WN films. Asdeposited ALD WN films are often amorphous or nanocrystalline.[7][13] Post-deposition annealing can be used to induce crystallization.[13]
- 4. Surface Morphology and Roughness:
- Technique: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[17]
- Protocol: Use AFM to quantify the root-mean-square (RMS) surface roughness.[13] SEM can be used to visualize the surface morphology and, in cross-section, to verify film thickness and conformality.
- 5. Electrical Properties:
- Technique: Four-Point Probe.
- Protocol: Measure the sheet resistance of the WN film. The electrical resistivity can then be calculated by multiplying the sheet resistance by the film thickness.



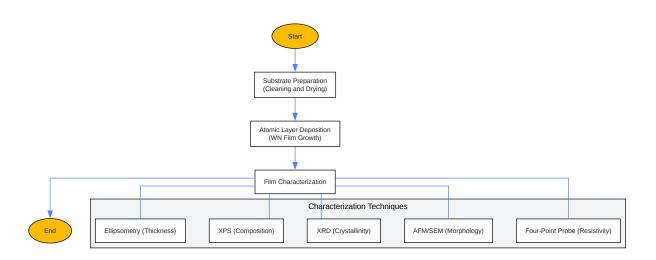
Visualizations

ALD Reaction Mechanisms and Experimental Workflow









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